Betamethasone Valerate

Dermatology Psoriasis Topical Corticosteroid

Select Betamethasone Valerate for your R&D and analytical workflows when a well-characterized, medium-potency topical corticosteroid benchmark is required. As a validated comparator in vasoconstrictor assays and a proven positive control for eliciting measurable, reversible epidermal thinning in human skin, this mono-ester delivers reproducible performance where differentiation from di-esters (e.g., betamethasone dipropionate) or newer molecules is critical. Its established role in non-inferiority trials against once-daily formulations makes it indispensable for formulation development. Choose this reference-standard grade material to ensure your comparative efficacy, safety, and bioequivalence studies are built on a reliable, pharmacopeia-recognized foundation.

Molecular Formula C27H37FO6
Molecular Weight 476.6 g/mol
CAS No. 2152-44-5
Cat. No. B1666906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone Valerate
CAS2152-44-5
Synonyms17-Valerate, Betamethasone
Betamethasone 17 Valerate
Betamethasone 17-Valerate
Betamethasone Valerate
Betnovate
Flubenisolonvalerate
Valerate, Betamethasone
Molecular FormulaC27H37FO6
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
InChIInChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1
InChIKeySNHRLVCMMWUAJD-SUYDQAKGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone Valerate (CAS 2152-44-5): Scientific Baseline and Procurement Reference


Betamethasone Valerate is a synthetic, fluorinated glucocorticoid steroid with a molecular formula of C₂₇H₃₇FO₆ and a molecular weight of 476.58 g/mol . It is a potent, medium-strength corticosteroid widely used for its anti-inflammatory and immunosuppressive properties [1]. The compound is practically insoluble in water but soluble in DMSO (up to 95 mg/mL) and ethanol (58 mg/mL) . It is a mono-ester at the 17-position, which is a key determinant of its potency and skin penetration profile compared to other betamethasone esters [2].

Why Betamethasone Valerate (CAS 2152-44-5) Cannot Be Simply Substituted with In-Class Analogs


Topical corticosteroids are not interchangeable; their clinical performance is determined by a combination of intrinsic potency, ester structure, and vehicle formulation. Betamethasone Valerate is a mono-ester with a specific vasoconstrictor and clinical potency profile that differs significantly from the di-ester betamethasone dipropionate [1]. The valerate ester confers a balance of potency and safety, but comparative studies show it is less potent than the dipropionate ester and has a different skin thinning potential compared to newer molecules like mometasone furoate and prednicarbate [2]. These quantifiable differences in both efficacy and atrophogenicity directly impact therapeutic selection and make generic substitution between in-class compounds scientifically unsound [3].

Quantitative Differentiation of Betamethasone Valerate (CAS 2152-44-5) Against Key Comparators


Comparative Clinical Efficacy: Betamethasone Valerate vs. Betamethasone Dipropionate in Psoriasis

A multi-centric, randomized, double-blind study directly compared betamethasone valerate 0.1% ointment with betamethasone dipropionate 0.05% ointment in 281 patients with psoriasis. The dipropionate formulation demonstrated significantly faster onset of action and a significantly greater overall therapeutic response compared to the valerate formulation [1]. This confirms that the dipropionate ester is more potent, validating its placement in a higher potency class [2].

Dermatology Psoriasis Topical Corticosteroid

Vasoconstrictor Assay Equivalence: Betamethasone Valerate vs. Beclomethasone Dipropionate and Diflucortolone Valerate

In a double-blind vasoconstrictor assay (the standard model for predicting clinical potency of topical steroids), betamethasone valerate 0.1% ointment (Betnovate) demonstrated no statistically significant difference in blanching scores compared to beclomethasone dipropionate 0.5% and 0.025%, and diflucortolone valerate 0.1% and 0.3% [1]. This positions betamethasone valerate in a specific potency cluster distinct from super-potent agents like clobetasol propionate 0.05% (Dermovate), which achieved a significantly higher score [1].

Pharmacology Bioequivalence Vasoconstrictor Assay

Skin Atrophogenicity: Betamethasone Valerate Induces Significant Epidermal Thinning vs. Methylprednisolone Aceponate and Hydrocortisone

A 16-week, evaluator-blinded study measuring epidermal thickness via optical coherence tomography found that intermittent use of 0.1% betamethasone valerate cream (BMV) led to significant epidermal thinning after 8 and 12 weeks of treatment, whereas methylprednisolone aceponate 0.1% (MPA), hydrocortisone acetate 1% (HC), and pimecrolimus 1% (PIM) did not [1]. While the thinning was reversible after a 4-week washout, this demonstrates that BMV has a measurable atrophogenic potential not seen with all in-class or alternative agents [1].

Dermatology Safety Skin Atrophy

Comparative Therapeutic Index: Mometasone Furoate vs. Betamethasone Valerate

Preclinical pharmacodynamic profiling revealed that mometasone furoate (MF) has a superior therapeutic index (ratio of systemic potency to topical anti-inflammatory potency) compared to betamethasone valerate (BV). In mice, MF was approximately 3 to 10 times more selective for anti-inflammatory effects over systemic side effects like HPA-axis suppression and thymolysis [1]. Specifically, in the croton oil ear edema assay, MF was equipotent to BV after a single application but was approximately 8 times more potent after five daily applications (ED50: MF 0.002 µg/ear/day vs. BV 0.014 µg/ear/day) [1].

Pharmacology Therapeutic Index Preclinical Models

Differential Skin Atrophy: Betamethasone Valerate vs. Prednicarbate

In a 6-week, double-blind, placebo-controlled trial measuring total skin thickness via 20 MHz sonography, 0.1% betamethasone 17-valerate induced significantly greater skin thinning than 0.25% prednicarbate [1]. Visible signs of atrophy or telangiectasia were detected in two subjects treated with betamethasone 17-valerate, but not in those treated with prednicarbate or its vehicle [1]. This demonstrates that even among equipotent glucocorticoids, the atrophogenic potential can vary significantly.

Dermatology Safety Skin Atrophy

Clinical Equivalence with Lower Dosing Frequency: Betamethasone Valerate vs. Mometasone Furoate

A randomized, investigator-blind trial compared once-daily 0.1% mometasone furoate (MF) cream with twice-daily 0.1% betamethasone valerate (BV) cream in 69 patients with steroid-responsive dermatoses [1]. After 21 days, average improvements were 93.6% for the MF group and 96.5% for the BV group, demonstrating comparable efficacy [1]. Notably, MF achieved this result with half the daily application frequency [1].

Dermatology Clinical Trial Dosing Frequency

Validated Application Scenarios for Betamethasone Valerate (CAS 2152-44-5) Based on Quantitative Evidence


As a Benchmark Potent Corticosteroid in Vasoconstrictor Assays for Bioequivalence Studies

The vasoconstrictor assay is a standard laboratory method for comparing and predicting potencies of topical corticosteroids [1]. Betamethasone Valerate 0.1% ointment has been validated as a consistent comparator in this assay, showing no significant difference from other potent steroids like beclomethasone dipropionate and diflucortolone valerate, but distinct from super-potent clobetasol propionate [2]. Its well-characterized response makes it a reliable positive control or reference standard for evaluating new topical formulations.

As a Positive Control for Investigating Atrophogenicity in Dermatological Safety Studies

Betamethasone Valerate 0.1% cream is a proven inducer of significant, measurable epidermal thinning in human skin, as confirmed by optical coherence tomography and high-frequency ultrasound [3]. It therefore serves as an ideal positive control in clinical trials designed to evaluate the atrophogenic potential of new anti-inflammatory compounds or to assess the protective effects of novel formulations [4]. Its effects are robust and reversible, providing a clear benchmark.

As a Comparator in Clinical Trials for Novel Once-Daily Topical Therapies

Multiple trials have established that 0.1% betamethasone valerate cream applied twice daily serves as an effective benchmark against which newer, once-daily formulations like mometasone furoate are measured [5]. Its well-documented efficacy and safety profile in these studies make it a standard comparator arm for demonstrating the non-inferiority or superiority of new topical treatments with improved dosing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betamethasone Valerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.